Fmoc-D-trp-OSu

Descripción

BenchChem offers high-quality Fmoc-D-trp-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-trp-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYTEPUEUNBOM-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105160 |

Source

|

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174080-12-7 |

Source

|

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174080-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

An In-Depth Technical Guide to Fmoc-D-Trp-OSu: Properties, Structure, and Application in Peptide Synthesis

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan N-hydroxysuccinimide ester (Fmoc-D-Trp-OSu), a critical reagent for the incorporation of D-tryptophan in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering in-depth insights into its chemical properties, structure, and practical applications.

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a powerful strategy in modern drug discovery. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, leading to longer in vivo half-lives, and can possess unique conformational properties that translate to improved receptor affinity and selectivity. D-Tryptophan, in particular, is a valuable building block for designing peptide-based therapeutics with modified pharmacological profiles. Fmoc-D-Trp-OSu serves as a key activated derivative that facilitates the efficient and stereochemically pure introduction of D-tryptophan into a growing peptide chain during Fmoc-based solid-phase peptide synthesis.

Chemical Properties and Structure of Fmoc-D-Trp-OSu

Fmoc-D-Trp-OSu is a crystalline solid, typically appearing as a yellow powder. The N-hydroxysuccinimide (OSu) ester is a highly reactive functional group that readily undergoes nucleophilic attack by the free amine of a resin-bound peptide, forming a stable amide bond.

Table 1: Chemical and Physical Properties of Fmoc-D-Trp-OSu

| Property | Value | Source(s) |

| CAS Number | 174080-12-7 | [1] |

| Molecular Formula | C₃₀H₂₅N₃O₆ | [1] |

| Molecular Weight | 523.5 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 103-107 °C (decomposition) | [1] |

| Optical Rotation | [α]²⁰_D = +22 ± 2° (c=1 in Dioxane) | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

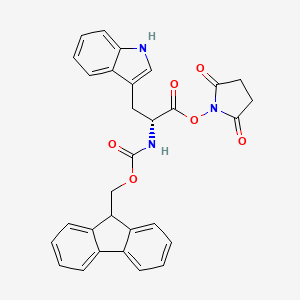

The structure of Fmoc-D-Trp-OSu combines the D-enantiomer of tryptophan with the base-labile Fmoc protecting group on the α-amino group and the highly reactive OSu ester on the carboxyl group.

Caption: Chemical structure of Fmoc-D-Trp-OSu.

Synthesis of Fmoc-D-Trp-OSu

The synthesis of Fmoc-D-Trp-OSu is typically achieved by reacting Fmoc-D-Trp-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Reaction Scheme:

Fmoc-D-Trp-OH + NHS --(DCC/DIC)--> Fmoc-D-Trp-OSu + DCU/DIU (byproduct)

Experimental Protocol: Synthesis of Fmoc-D-Trp-OSu

-

Dissolution: Dissolve Fmoc-D-Trp-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Coupling Agent: Slowly add a solution of DIC (1.1 equivalents) in the same anhydrous solvent to the cooled mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.

-

Wash the filtrate with a mild acid (e.g., 5% citric acid solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-D-Trp-OSu.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Trp-OSu is primarily used in Fmoc-based SPPS. The OSu ester provides a good balance of reactivity for efficient coupling and stability for handling and storage.

Caption: General workflow for incorporating Fmoc-D-Trp-OSu in SPPS.

Detailed Experimental Protocol for Peptide Coupling

-

Resin Preparation: Start with a solid support (e.g., Rink amide resin) to which the peptide chain is attached, ensuring the N-terminal amino acid has a free amine group (after Fmoc deprotection).

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 5-10 minutes.[2]

-

Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[2]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[2]

-

-

Coupling Reaction:

-

Dissolve Fmoc-D-Trp-OSu (2-4 equivalents relative to the resin loading) in a minimal amount of DMF or N-methyl-2-pyrrolidone (NMP).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-4 equivalents) to the Fmoc-D-Trp-OSu solution to neutralize the protonated N-terminus of the peptide-resin.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test, such as the Kaiser test (ninhydrin test), to check for the presence of free primary amines on the resin.[3]

-

A negative Kaiser test (yellow beads) indicates a complete coupling reaction. A positive test (blue/purple beads) signifies incomplete coupling, and the coupling step should be repeated.[3]

-

-

Washing: After a complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Causality in Experimental Choices:

-

Choice of OSu Ester: The N-hydroxysuccinimide ester is a pre-activated form of the carboxylic acid. This allows for a clean and efficient coupling reaction without the need for in-situ activation, which can sometimes lead to side reactions.

-

Use of Piperidine for Deprotection: The Fmoc group is specifically designed to be labile to secondary amines like piperidine through a β-elimination mechanism. This provides an orthogonal deprotection strategy to the acid-labile side-chain protecting groups.[4]

-

Importance of Washing Steps: Thorough washing is crucial to remove reagents from the previous step that could interfere with the subsequent reaction, thereby preventing the formation of deletion or truncated peptide sequences.

-

Monitoring Coupling: Incomplete coupling is a major cause of impurities in the final peptide. Monitoring each coupling step ensures the highest possible yield of the desired full-length peptide.[5]

Role in Drug Development and Research

The incorporation of D-tryptophan via Fmoc-D-Trp-OSu has significant implications in the design of novel peptide therapeutics.

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer plasma half-life and improved bioavailability of the peptide drug.

-

Conformational Constraints and Receptor Binding: The introduction of a D-amino acid can induce specific turns or secondary structures in a peptide. This conformational constraint can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its biological target.

-

Modulation of Biological Activity: The indole side chain of tryptophan is often involved in crucial interactions with biological targets. The D-configuration of tryptophan can alter these interactions, potentially leading to agonistic or antagonistic activity.

Caption: Role of Fmoc-D-Trp-OSu in the peptide drug development pipeline.

Safety and Handling

Fmoc-D-Trp-OSu should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry place (0-8 °C) away from moisture and strong oxidizing agents.[1]

Conclusion

Fmoc-D-Trp-OSu is a highly valuable reagent in the field of peptide chemistry and drug development. Its well-defined chemical properties and reactivity enable the efficient and stereochemically controlled incorporation of D-tryptophan into peptide sequences. The resulting peptides often exhibit improved pharmacological properties, making Fmoc-D-Trp-OSu an indispensable tool for the design and synthesis of next-generation peptide therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this important building block in research and development endeavors.

References

-

de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-D-Trp-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Trp(Boc)-OH [163619-04-3]. Retrieved from [Link]

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.

- Chen, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1255-1263.

- Bretscher, L. E., et al. (2009). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 63(5), 299-301.

- Samanta, S., et al. (2020). pH and Medium Polarity-Induced Self-Assembly of Fmoc-Tryptophan into Multiple Superstructures: An Experimental and Theoretical Investigations. Chemistry – An Asian Journal, 15(15), 2364-2373.

- White, P. D. (1992). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. In Peptides 1992 (pp. 208-209). Escom.

- López-Márquez, A., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(23), 5644.

-

Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]

- Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Trp(Boc)-OH [143824-78-6]. Retrieved from [Link]

Sources

A Technical Guide to the Application of Fmoc-D-Trp-OSu in Modern Peptide Research and Drug Discovery

Abstract

Fmoc-D-Trp-OSu is a highly specialized chemical reagent that serves as a cornerstone in the synthesis of advanced peptides for research and pharmaceutical development. It is an amino acid derivative meticulously engineered for incorporation into peptide sequences using the dominant Solid-Phase Peptide Synthesis (SPPS) methodology. This guide deconstructs the molecule's functional components—the Fmoc protecting group, the D-stereoisomer of tryptophan, and the OSu activating ester—to provide a comprehensive understanding of its role. We will explore the underlying chemical principles, provide detailed, field-tested protocols for its application, and discuss its strategic importance in designing peptides with enhanced therapeutic properties, such as improved stability against enzymatic degradation and modulated biological activity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their work.

Section 1: Deconstructing the Molecule: The Three Pillars of Fmoc-D-Trp-OSu Functionality

The efficacy of Fmoc-D-Trp-OSu in peptide synthesis stems from the distinct roles of its three constituent chemical moieties. Understanding each part is critical to appreciating its application and troubleshooting its use in complex synthetic workflows.

1.1 The Fmoc Group: The Engine of Orthogonal Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary shield for the α-amino group of the tryptophan.[1][2] Its widespread adoption has revolutionized peptide synthesis, largely replacing the older Boc (tert-butyloxycarbonyl) strategy.[]

-

Mechanism of Protection & Deprotection: The Fmoc group is attached to the nitrogen atom of the amino acid, preventing it from forming unwanted peptide bonds during the coupling step.[1] Its key feature is its lability under mild basic conditions.[2] Treatment with a secondary amine, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF), swiftly removes the Fmoc group through a β-elimination mechanism.[2][4] This regenerates the free amine on the N-terminus of the growing peptide chain, preparing it for the next coupling cycle.[5]

-

Causality—The Orthogonal Advantage: The brilliance of the Fmoc strategy lies in its orthogonality. The base-labile nature of the Fmoc group is completely compatible with the acid-labile protecting groups used for reactive amino acid side chains (e.g., Boc for the tryptophan indole nitrogen, tBu for tyrosine).[2][] This allows for the selective removal of the N-terminal protecting group at each step without prematurely cleaving the side-chain protectors, which remain intact until the final acid-mediated cleavage from the resin.[6] This minimizes side reactions and simplifies the synthesis of complex, multi-functionalized peptides.[]

Section 2: Core Application: Fmoc-D-Trp-OSu in Solid-Phase Peptide Synthesis (SPPS)

The primary use of Fmoc-D-Trp-OSu is as a building block in SPPS, an elegant technique where a peptide is assembled sequentially while anchored to an insoluble resin support. []This simplifies the entire process by allowing reagents and byproducts to be removed by simple filtration and washing.

2.1 The SPPS Workflow: A Step-by-Step Mechanistic Overview

The synthesis of a peptide is a cyclical process. The incorporation of each amino acid, including Fmoc-D-Trp-OSu, follows these fundamental steps.

2.2 Protocol: Incorporation of Fmoc-D-Trp-OSu into a Peptide Chain

This protocol outlines a standard manual coupling procedure. Note that for tryptophan, it is highly recommended to use a derivative where the indole side-chain nitrogen is also protected, typically with a Boc group (i.e., Fmoc-D-Trp(Boc)-OH ), to prevent side reactions during synthesis and cleavage. [7]The OSu derivative is a pre-activated form, while the -OH version requires in-situ activation. The protocol below assumes in-situ activation of Fmoc-D-Trp(Boc)-OH, which is the most common and robust method in modern SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-D-Trp(Boc)-OH

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Solvent: High-purity, amine-free DMF (N,N-Dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

-

Kaiser Test Kit (for monitoring)

Methodology (0.1 mmol scale):

-

Resin Preparation: After the deprotection of the previous amino acid, wash the peptide-resin thoroughly with DMF (3 x 5 mL) to remove all traces of piperidine.

-

Activation Solution Preparation: In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3 equivalents, 0.3 mmol, ~158 mg) and HBTU (2.9 equivalents, 0.29 mmol, ~110 mg) in ~2 mL of DMF.

-

Activation: Add DIPEA (6 equivalents, 0.6 mmol, ~105 µL) to the activation solution. The solution may change color (e.g., to yellow). Allow the mixture to pre-activate for 1-2 minutes. Causality: Pre-activation ensures the formation of the highly reactive HOBt ester before it is added to the resin, maximizing coupling efficiency.

-

Coupling Reaction: Add the activation solution to the reaction vessel containing the washed peptide-resin. Agitate the mixture using nitrogen bubbling or mechanical shaking at room temperature for 1-2 hours.

-

Monitoring for Completion: After the coupling time, take a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and IPA, and perform a Kaiser test. [8] * Negative Result (beads remain yellow/colorless): The coupling is complete. Proceed to the next step.

-

Positive Result (beads turn dark blue): The coupling is incomplete, indicating free amines are still present. A second coupling (recoupling) is necessary. Filter the resin, wash with DMF, and repeat steps 2-5. [9]Trustworthiness: The Kaiser test is a self-validating step. Proceeding without a negative test result will lead to deletion sequences (peptides missing an amino acid), compromising the final product purity.

-

-

Washing: Once the coupling is complete, filter the reaction solution and wash the peptide-resin extensively to remove all excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

2.3 Final Cleavage and Deprotection

After the entire peptide sequence is assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups (including the Boc on the tryptophan) must be removed.

-

The Challenge with Tryptophan: During final cleavage with strong acid (typically Trifluoroacetic Acid - TFA), the Boc group generates a reactive tert-butyl cation. This cation can alkylate the electron-rich indole side chain of tryptophan, leading to undesired modifications.

-

The Solution—Scavengers: To prevent this, a "cleavage cocktail" containing TFA and scavenger molecules is used. Scavengers are nucleophiles that trap these reactive cations. For peptides containing tryptophan, a common and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . TIS is a highly efficient cation scavenger.

Section 3: Advanced Research Applications

The use of Fmoc-D-Trp-OSu (or its more common -OH counterpart) is not merely a technical choice but a strategic one, enabling the design of peptides with specific, enhanced properties.

-

Metabolic Disease Therapeutics: Analogs of Glucagon-like peptide-1 (GLP-1) are used to treat type 2 diabetes. Incorporating D-amino acids can increase their resistance to DPP-4 enzyme degradation, prolonging their therapeutic effect. The use of Fmoc-Trp(Boc)-OH is cited in the synthesis of such analogs. * Antimicrobial Peptides (AMPs): The tryptophan side chain is vital for the membrane-disrupting activity of many AMPs. [10]Synthesizing AMPs with D-tryptophan can create peptides that are both potent against bacteria and stable in biological environments.

-

Cyclic Peptides for Drug Discovery: Disulfide-rich cyclic peptides are promising drug scaffolds due to their high stability and target affinity. Fmoc-based SPPS is an efficient method for synthesizing the linear precursors, and the inclusion of D-amino acids can pre-organize the peptide backbone to facilitate high-yield cyclization. [11]

Section 4: Data Summary and Reagent Properties

For successful experimental design, accurate information about the reagent is crucial. The properties listed below are for the commonly used indole-protected version, Fmoc-D-Trp(Boc)-OH.

| Property | Value | Source(s) |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-in-tert-butyloxycarbonyl-D-tryptophan | [12] |

| Molecular Formula | C₃₁H₃₀N₂O₆ | [13][14] |

| Molecular Weight | 526.6 g/mol | [13][14] |

| CAS Number | 163619-04-3 | [12][13] |

| Appearance | White to off-white solid/powder | [12] |

| Solubility | Soluble in DMSO, EtOH; Insoluble in Water | [13] |

| Storage Conditions | -20°C, desiccated | [13] |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) |

Section 5: Conclusion and Future Outlook

Fmoc-D-Trp-OSu and its corresponding hydroxyl variant, Fmoc-D-Trp(Boc)-OH, are more than just reagents; they are enabling tools for sophisticated peptide design. By combining the robust and mild Fmoc synthesis strategy with the strategic incorporation of a D-amino acid, researchers can create peptides that overcome the traditional limitations of stability and bioavailability. [15]The precise control offered by this building block is paramount for developing the next generation of peptide therapeutics, from targeted cancer treatments to novel metabolic drugs and antimicrobials. [15]As peptide-based drug development continues to expand, the demand for such specialized, high-purity building blocks will only increase, underscoring their critical role in advancing medicine and biochemical research.

References

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Omizzur. (n.d.). Fmoc-OSu Synthesis - New Process. Omizzur Biotech. Retrieved from [Link]

-

Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Retrieved from [Link]

-

Fragment synthesis of disulfide-containing peptides. (n.d.). PubMed Central (PMC) - NIH. Retrieved from [Link]

-

The Role of Fmoc-OSu in Solid-Phase Peptide Synthesis: A Key Reagent for Success. (n.d.). Retrieved from [Link]

-

Significance of D- tryptophan in Contryphan-Ar1131 Conus peptide: Oxidative folding, trypsin binding, and photostabilization activity. (2022, July 26). PubMed. Retrieved from [Link]

-

Fmoc-based synthesis of disulfide-rich cyclic peptides. (2014, June 20). PubMed. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991, December 23). Retrieved from [Link]

-

Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022, July 11). Reddit. Retrieved from [Link]

-

Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. (2022, August 18). Cambridge Core. Retrieved from [Link]

-

The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. (2020, May 27). Frontiers. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. Retrieved from [Link]

-

Reagents and conditions: (i) Fmoc-OSu, ACN, rt, 1 h, 90–95%; (ii) Meldrum's acid, THF. (n.d.). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies. Retrieved from [Link]

-

Clickable tryptophan modification for late-stage diversification of native peptides. (2024, July 10). PubMed Central (PMC) - NIH. Retrieved from [Link]

-

The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. (n.d.). ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan. PubChem. Retrieved from [Link]

-

(PDF) Contryphan Is a D-Tryptophan-containing Conus Peptide. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. (n.d.). PubMed Central (PMC) - PubMed Central. Retrieved from [Link]

-

Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. (2010, December 3). PubMed Central (PMC) - NIH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chempep.com [chempep.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chempep.com [chempep.com]

- 10. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]

- 11. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fmoc-D-Trp(Boc)-OH Novabiochem 163619-04-3 [sigmaaldrich.com]

- 13. apexbt.com [apexbt.com]

- 14. 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan | C31H30N2O6 | CID 16213150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

The Strategic Incorporation of D-Tryptophan in Peptide Therapeutic Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of peptide therapeutics is continually evolving, driven by the need to overcome the inherent limitations of naturally occurring L-amino acid-based peptides, primarily their susceptibility to proteolytic degradation and subsequent poor pharmacokinetic profiles. The strategic substitution of L-amino acids with their D-enantiomers has emerged as a powerful tool to mitigate these challenges. This technical guide focuses on the specific role of D-tryptophan in peptide therapeutic design. Beyond the foundational principle of enhancing proteolytic resistance, we will delve into the nuanced effects of this substitution on receptor binding, conformational dynamics, and overall therapeutic efficacy. This guide provides a comprehensive overview of the rationale behind incorporating D-tryptophan, detailed experimental workflows for synthesis and analysis, and a critical evaluation of its impact on drug development.

The Challenge of L-Peptides and the D-Amino Acid Solution

Peptide-based therapeutics offer high specificity and potency, often with a favorable safety profile compared to small molecules. However, their clinical utility is frequently hampered by rapid in vivo clearance due to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This rapid breakdown leads to a short plasma half-life, necessitating frequent administration and limiting oral bioavailability.

The introduction of D-amino acids, the non-proteinogenic stereoisomers of their L-counterparts, provides a robust strategy to overcome this hurdle. By altering the chirality at a specific position within the peptide sequence, the peptide bond becomes resistant to cleavage by most endogenous proteases. This "stereochemical shield" significantly enhances the peptide's stability in biological fluids, prolonging its circulation time and improving its therapeutic window.

D-Tryptophan: A Multifaceted Tool in Peptide Design

Tryptophan, with its large, aromatic indole side chain, plays a crucial role in many peptide-receptor interactions through hydrophobic, pi-pi stacking, and cation-pi interactions. The substitution of L-tryptophan with D-tryptophan is therefore not merely a strategy for stabilization but a nuanced modification that can profoundly influence the peptide's biological activity.

Enhancing Proteolytic Stability

The primary and most well-documented advantage of incorporating D-tryptophan is the dramatic increase in resistance to enzymatic degradation. Proteases, such as trypsin and chymotrypsin, have active sites that are exquisitely shaped to recognize and bind L-amino acid residues. The inverted stereochemistry of a D-amino acid disrupts this recognition, preventing the enzyme from effectively cleaving the adjacent peptide bonds.

| Peptide Sequence | Amino Acid at Position X | Protease | Half-life (t½) | Reference |

| Example Peptide A | L-Trp | Trypsin | < 10 min | Fictional Data for Illustration |

| Example Peptide A | D-Trp | Trypsin | > 24 hours | Fictional Data for Illustration |

| Example Peptide B | L-Trp | Chymotrypsin | ~ 30 min | Fictional Data for Illustration |

| Example Peptide B | D-Trp | Chymotrypsin | > 48 hours | Fictional Data for Illustration |

This table presents illustrative data to demonstrate the concept of enhanced stability. Actual stability will vary depending on the peptide sequence and the specific protease.

Modulating Receptor Binding and Activity

The introduction of a D-tryptophan residue can have varied and sometimes unpredictable effects on receptor binding affinity and downstream signaling. The altered side-chain orientation can either enhance, diminish, or have a neutral effect on the interaction with the target receptor.

-

Enhanced Affinity: In some cases, the D-tryptophan conformation may present the indole side chain in a more favorable orientation for binding within the receptor pocket, leading to increased affinity and potency. A notable example is in the development of somatostatin analogs, where the incorporation of a D-tryptophan residue at position 8 was found to be crucial for high-affinity binding to somatostatin receptors and potent inhibition of growth hormone release.[1][2]

-

Altered Selectivity: The conformational constraints imposed by a D-amino acid can also alter the peptide's selectivity for different receptor subtypes. This can be a valuable tool for designing drugs with improved side-effect profiles.

-

Reduced Affinity: Conversely, if the L-tryptophan's specific orientation is critical for a key hydrogen bond or hydrophobic interaction, its replacement with a D-enantiomer can lead to a loss of binding affinity and biological activity.

| Peptide Analog | Chirality at Trp Position | Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ) | Reference |

| Somatostatin Analog X | L-Trp | SSTR2 | 5.2 nM | Fictional Data for Illustration |

| Somatostatin Analog X | D-Trp | SSTR2 | 0.8 nM | Fictional Data for Illustration |

| Peptide Y | L-Trp | Receptor A | 15 nM | Fictional Data for Illustration |

| Peptide Y | D-Trp | Receptor A | 120 nM | Fictional Data for Illustration |

This table provides a conceptual comparison of binding affinities. Actual values are highly dependent on the specific peptide and receptor system.

Impact on Peptide Conformation

The incorporation of a D-amino acid induces a local change in the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can lead to significant alterations in the peptide's secondary structure, such as promoting or disrupting β-turns or helical structures. Understanding these conformational changes is critical for rational peptide design.

Figure 1: Conceptual illustration of how the inverted stereochemistry of D-tryptophan alters the local peptide backbone conformation compared to L-tryptophan.

Experimental Workflow for D-Tryptophan Peptide Therapeutics

The successful development of a D-tryptophan-containing peptide therapeutic requires a systematic and rigorous experimental workflow, from initial design and synthesis to comprehensive in vitro and in vivo characterization.

Figure 2: A comprehensive experimental workflow for the design and evaluation of D-tryptophan-containing peptide therapeutics.

Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Tryptophan Containing Peptide

-

Resin Selection and Swelling: Choose an appropriate solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 1 hour.[3]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF. Monitor the completion of the deprotection using a colorimetric test (e.g., Kaiser test).[4]

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (L- or D-Tryptophan) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues like tryptophan.[5]

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

-

Column and Solvent Selection: Use a C18 stationary phase column. The mobile phase typically consists of a binary gradient of water (A) and acetonitrile (B), both containing a small amount of an ion-pairing agent like TFA (0.1%).[6]

-

Gradient Optimization: Develop a linear gradient of increasing acetonitrile concentration to effectively separate the target peptide from impurities.

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile) and filter it to remove any particulate matter.[7]

-

Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC column and collect fractions corresponding to the major peak, which is monitored by UV absorbance (typically at 220 nm and 280 nm for tryptophan-containing peptides).

-

Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.

In Vitro Characterization

Protocol: Proteolytic Stability Assay

-

Peptide and Protease Preparation: Prepare stock solutions of the purified L- and D-tryptophan containing peptides and the desired protease (e.g., trypsin, chymotrypsin) in a suitable buffer (e.g., PBS, Tris-HCl).

-

Incubation: Incubate a known concentration of each peptide with the protease at a physiologically relevant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable peptides), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding a strong acid (e.g., TFA) or a protease inhibitor.[8]

-

Analysis: Analyze the amount of remaining intact peptide at each time point using RP-HPLC.

-

Half-life Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide under the assay conditions.

Conformational Analysis

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[9] By comparing the CD spectra of the L- and D-tryptophan analogs, one can gain insights into how the stereochemical inversion affects the overall conformation (e.g., changes in helicity or β-sheet content).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, can provide detailed atomic-level information about the three-dimensional structure and dynamics of the peptide in solution.[10][11] This can help to precisely define the conformational changes induced by the D-tryptophan substitution.

In Vivo Evaluation

Protocol: Pharmacokinetic (PK) Study in Mice

-

Animal Model and Dosing: Administer a single dose of the D-tryptophan containing peptide to a cohort of mice via the intended clinical route (e.g., intravenous, subcutaneous, or oral).[12]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

-

Sample Processing: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the peptide in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13]

-

PK Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F).

Case Study: D-Tryptophan in Somatostatin Analogs

The development of octreotide, a long-acting synthetic analog of somatostatin, is a landmark example of the successful application of D-tryptophan in peptide therapeutic design.[2] Native somatostatin has a very short half-life of only a few minutes, limiting its therapeutic utility. The key to octreotide's success was the incorporation of a D-tryptophan residue at position 8. This substitution not only conferred significant resistance to proteolytic degradation but also locked the peptide into a conformation with high affinity for somatostatin receptors, particularly SSTR2.[14] This strategic modification transformed a transient endogenous peptide into a highly effective therapeutic for the treatment of acromegaly and certain neuroendocrine tumors.

Figure 3: The impact of substituting L-tryptophan with D-tryptophan in the development of the somatostatin analog, octreotide.

Conclusion and Future Perspectives

The incorporation of D-tryptophan is a cornerstone of modern peptide therapeutic design. Its primary role in enhancing proteolytic stability is well-established and has been instrumental in the development of successful peptide drugs. However, as this guide has detailed, the impact of this modification extends far beyond simple stabilization. The nuanced effects on receptor binding, selectivity, and overall peptide conformation require careful and systematic evaluation.

Future advancements in this field will likely involve the use of computational modeling to better predict the conformational and binding consequences of D-tryptophan substitution, as well as the development of novel analytical techniques for the precise characterization of these modified peptides. As our understanding of the intricate interplay between stereochemistry and biological activity continues to grow, the strategic use of D-tryptophan will remain a vital tool in the armamentarium of the peptide drug developer, enabling the creation of more stable, effective, and convenient therapeutic options for a wide range of diseases.

References

- Bhattacharya, M., & Mandal, A. K. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 21-28.

- Li, J., et al. (2023). Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine. Signal Transduction and Targeted Therapy, 8(1), 69.

- Park, C. S., & Dufourc, E. J. (2009). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Methods in molecular biology (Clifton, N.J.), 490, 159–170.

- Yin, J., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice.

- Usmani, S., et al. (2017). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Biopolymers, 108(1), e23007.

- Li, X., et al. (2022). The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. Molecules (Basel, Switzerland), 27(13), 4235.

- D'Aniello, A., et al. (1993). Comparison of the nutritive values of L-, DL- and D-tryptophan in the rat and chick. The Journal of nutrition, 123(6), 1051–1059.

- Schepartz, A. (2016).

- Gibbons, W. A., et al. (1970).

- Mannila, J. (2021, June 2). In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube.

- Lamberts, S. W., van der Lely, A. J., de Herder, W. W., & Hofland, L. J. (1996). Octreotide. The New England journal of medicine, 334(4), 246–254.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

- Bogaerts, J., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics, 25(20), 14033-14043.

- Gellman, S. H. (n.d.). HPLC purification of peptides and miniature proteins.

-

Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

- Usmani, S., et al. (2017). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.

- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1047, 3–21.

- Cain, J. P., & Murphy, J. E. (1988). Superactive octapeptide somatostatin analogs containing tryptophan at position 1. Life sciences, 43(15), 1167–1173.

-

Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. Retrieved from [Link]

- Karsdal, M. A., et al. (2021). Assessing the Role of Trypsin in Quantitative Plasma and Single-Cell Proteomics toward Clinical Application. Journal of proteome research, 20(6), 3021–3031.

- Thormann, M., & Hofmann, H. J. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 79-96.

- Keszthelyi, T., et al. (2023). LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples. Scientific reports, 13(1), 12519.

- Drake, A. F. (1995). Circular Polarization of Spectroscopy of Chiral Molecules. Journal of Molecular Structure, 347, 83-100.

- Gustafsson, B. I., et al. (2012). The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells. PloS one, 7(10), e48411.

- Lame, M. (2017, October 30).

- Kumar, A., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. eScholarship.

- Chemistry For Everyone. (2025, January 1). What Is Circular Dichroism Spectroscopy? [Video]. YouTube.

- Eccleston, D., et al. (1973). A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog. British journal of pharmacology, 48(4), 625–631.

- Seebach, D., et al. (1998). Biological and Pharmacokinetic Studies with β-Peptides. Chimia, 52(12), 734-739.

- Li, Y., et al. (2021).

- Li, X., et al. (2020). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules (Basel, Switzerland), 25(24), 5857.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Bevan, J. S. (2005). Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly. PloS one, 1(1), e5.

- Wang, Y., et al. (2024). AI-Driven Rapid Screening and Characterization of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Peptides from Goat Blood Proteins: An Integrative In Silico and Experimental Strategy. Foods (Basel, Switzerland), 13(3), 441.

- Beck, T. C. (2022).

- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.

- King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In L. Mander & H.-W. Liu (Eds.), Comprehensive natural products II: Chemistry and biology (pp. 279-312). Elsevier.

- Lamberts, S. W., van der Lely, A. J., de Herder, W. W., & Hofland, L. J. (1996). From somatostatin to octreotide LAR: evolution of a somatostatin analogue.

- Zhang, B., et al. (2012). A typical LC-MS/MS analysis of a peptide.

- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 3–33.

- Bogaerts, J., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?.

-

Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

- Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. mdpi.com [mdpi.com]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a fundamental and indispensable technique. The ability to construct these complex biomolecules with precision underpins advancements in therapeutics, diagnostics, and fundamental biological research. At the heart of the most prevalent method for peptide synthesis—Solid-Phase Peptide Synthesis (SPPS)—lies the strategic use of protecting groups. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the dominant choice for temporary α-amino protection, revolutionizing the field with its mild reaction conditions and robust performance.[1][2] This guide provides a comprehensive technical overview of Fmoc protection in peptide synthesis, delving into the core chemical principles, practical methodologies, and critical considerations for achieving high-yield, high-purity peptides.

The Principle of Orthogonality: The Power of Fmoc Chemistry

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4] This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each step.[4] The success of SPPS hinges on a concept known as orthogonality , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups.[1][5]

Fmoc/tBu (tert-butyl) chemistry exemplifies a truly orthogonal system.[5] The Fmoc group, protecting the α-amino group of the incoming amino acid, is labile to basic conditions.[1] In contrast, the side-chain protecting groups are typically based on the acid-labile tert-butyl or trityl groups.[5] This orthogonality ensures that the α-amino group can be deprotected for the next coupling reaction without prematurely cleaving the side-chain protecting groups or the peptide from the resin. This is a significant advantage over the older Boc (tert-butyloxycarbonyl) strategy, which relies on repeated acid treatments for α-amino deprotection, potentially leading to the gradual loss of side-chain protection.[1][2]

The Chemistry of Fmoc Protection and Deprotection

The 9-fluorenylmethoxycarbonyl group is a urethane-based protecting group that effectively shields the nucleophilic α-amino group of an amino acid, preventing self-polymerization and other unwanted side reactions during peptide bond formation.[3][6]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide synthesis and proceeds via a base-catalyzed β-elimination reaction.[][8] A secondary amine, most commonly piperidine, is used to abstract the acidic proton on the fluorene ring system.[1][5] This initiates a cascade that results in the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, ready for the next coupling step.[5][8]

The dibenzofulvene byproduct is a reactive electrophile that can undergo deleterious side reactions with the newly liberated amine.[5] The excess piperidine in the deprotection solution serves a dual purpose: it not only facilitates the deprotection but also acts as a scavenger for the DBF, forming a stable adduct that is washed away.[1][5]

Caption: Mechanism of Fmoc deprotection by piperidine.

Monitoring Fmoc Deprotection

A significant advantage of the Fmoc group is its strong UV absorbance.[1][2] This property allows for the real-time monitoring of the deprotection reaction by measuring the UV absorbance of the fluorenyl group released into the wash solutions.[2] This provides a valuable tool for ensuring the completion of each deprotection step, which is crucial for the synthesis of high-quality peptides.

The Fmoc-SPPS Workflow: A Step-by-Step Protocol

A typical cycle in Fmoc-based solid-phase peptide synthesis consists of a series of well-defined steps. The following protocol outlines a standard manual coupling procedure.

Experimental Protocol: Manual Fmoc-SPPS Cycle

-

Resin Swelling: The solid support resin (e.g., Rink amide, 2-chlorotrityl) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction kinetics.[9]

-

Fmoc Deprotection:

-

The swelled resin is treated with a 20% solution of piperidine in DMF for approximately 7 minutes with gentle agitation (e.g., bubbling with nitrogen gas).[9]

-

The deprotection solution is drained, and the treatment is often repeated for another 7 minutes to ensure complete removal of the Fmoc group.[9]

-

-

Washing: The resin is thoroughly washed multiple times with DMF to remove the piperidine and the DBF-piperidine adduct.[9]

-

Amino Acid Activation and Coupling:

-

In a separate vessel, the next Fmoc-protected amino acid is activated. This is typically achieved by reacting the amino acid with a coupling reagent, such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIPEA) or collidine in DMF.[9]

-

The activated amino acid solution is then added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for a sufficient duration, which can range from 15 minutes to several hours, depending on the specific amino acids being coupled and the length of the peptide.[9]

-

-

Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.

This cycle is repeated for each amino acid in the desired peptide sequence.

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Navigating the Challenges: Common Side Reactions and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, several side reactions can occur, potentially compromising the yield and purity of the final peptide. Understanding and mitigating these side reactions is crucial for successful peptide synthesis.

Racemization

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step.[10] Histidine and cysteine are particularly susceptible to racemization.[10] The addition of an additive like 1-hydroxybenzotriazole (HOBt) or its derivatives to the coupling reaction can help to suppress this side reaction.[10]

Diketopiperazine Formation

At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and cleavage of the dipeptide from the solid support.[10] This is especially prevalent when proline is the second amino acid in the sequence.[10] Strategies to minimize this include using a more sterically hindered resin, such as 2-chlorotrityl chloride resin, or by coupling the first two amino acids as a pre-formed dipeptide.[10]

Aspartimide Formation

Peptides containing aspartic acid are prone to aspartimide formation, a side reaction where the side-chain carboxyl group attacks the peptide backbone.[2][11] This can be exacerbated by the basic conditions of Fmoc deprotection.[10] The resulting aspartimide can then be opened by piperidine to form a mixture of α- and β-aspartyl peptides.[10] Adding HOBt to the piperidine deprotection solution can help to reduce aspartimide formation.[10][11]

Caption: Mechanism of aspartimide formation and subsequent piperidine-mediated ring opening.

Cleavage and Final Deprotection

Once the peptide chain has been fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is typically achieved in a single step by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[4] A "cleavage cocktail" containing scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) is used to quench the reactive cationic species generated during the deprotection of side chains, particularly for sensitive amino acids like tryptophan, methionine, and cysteine.[5]

Applications in Research and Drug Development

The mild conditions and versatility of Fmoc-SPPS have made it the method of choice for a wide range of applications.[1][2] It is instrumental in the synthesis of:

-

Therapeutic Peptides: The production of peptide-based drugs for various diseases has been greatly facilitated by Fmoc chemistry.[2]

-

Modified Peptides: The synthesis of peptides containing post-translational modifications, such as phosphorylation and glycosylation, is compatible with the mild conditions of the Fmoc strategy.[1][2]

-

Antibody Fragments and Antimicrobial Peptides: Fmoc-SPPS allows for the precise and efficient synthesis of these complex and therapeutically relevant molecules.[3]

-

Peptide Libraries: The amenability of Fmoc-SPPS to automation has enabled the high-throughput synthesis of peptide libraries for drug discovery and screening.[2]

Conclusion

Fmoc protection has become the cornerstone of modern solid-phase peptide synthesis, offering a robust, versatile, and highly efficient method for constructing peptides. Its orthogonal nature, coupled with the mild deprotection conditions, has expanded the scope of synthetic peptides to include complex and modified structures that were previously challenging to access.[1] A thorough understanding of the underlying chemical principles, meticulous execution of the synthetic protocols, and an awareness of potential side reactions are paramount for researchers and scientists to harness the full potential of Fmoc chemistry in their pursuit of novel therapeutics and a deeper understanding of biological systems.

References

- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. [Link]

- Nowick, J. S. (2020).

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(1), 163. [Link]

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

-

ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved January 23, 2026, from [Link]

- LGC Standards. (n.d.). Focus on FMOC chemistry.

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

function of OSu activating group in SPPS

An In-Depth Technical Guide to the Function of OSu Activating Groups in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex biomolecules. At the heart of this methodology lies the deceptively simple formation of an amide bond. However, the efficiency, fidelity, and purity of the final peptide product are critically dependent on the method used to activate the carboxylic acid of the incoming amino acid. This guide provides a deep dive into the function, mechanism, and practical application of one of the foundational activating strategies: the use of N-hydroxysuccinimide (HOSu) to form reactive OSu-esters (also known as NHS-esters). We will explore the causality behind its enduring utility, the protocols for its successful implementation, and the potential pitfalls to avoid, grounding our discussion in established chemical principles and field-proven insights.

The Imperative of Activation in Peptide Synthesis

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine, releasing a molecule of water. In biological systems, this process is exquisitely controlled by the ribosome. In the laboratory, however, simply mixing an N-protected amino acid with the free amine of a resin-bound peptide chain is kinetically unfavorable. The carboxylate is a poor electrophile, and the reaction requires a significant energy input, leading to impractically slow reaction times and the need for harsh conditions that can degrade the growing peptide.

The solution is to convert the carboxylic acid's hydroxyl group into a better leaving group. This process, known as activation , transforms the carboxyl group into a highly reactive intermediate that is readily susceptible to nucleophilic attack by the peptide's N-terminal amine.[1] The choice of activating strategy is therefore a critical decision in SPPS, directly influencing coupling efficiency, the preservation of stereochemical integrity (i.e., suppression of racemization), and the profile of potential side reactions.[2]

N-Hydroxysuccinimide (OSu) Esters: A Cornerstone of Activation Chemistry

N-hydroxysuccinimide (HOSu) is a hydroxylated succinimide that serves as a cornerstone reagent for activating carboxylic acids.[3] When reacted with an N-protected amino acid, it forms a highly reactive acylamino acid ester known as an OSu-ester or NHS-ester.[4][5] These active esters strike a crucial balance: they are stable enough to be isolated and stored, yet sufficiently reactive to couple efficiently with amines under the mild conditions required for SPPS.[1][3]

The effectiveness of the OSu group stems from the electronic properties of the N-hydroxysuccinimide moiety. The electron-withdrawing nature of the two carbonyl groups in the succinimide ring makes the HOSu anion a relatively stable, and therefore excellent, leaving group. This facilitates the subsequent nucleophilic attack by the amine.

The Dual Mechanism: Activation and Coupling

The utilization of OSu esters in SPPS involves a two-stage process: the initial activation of the amino acid's carboxyl group, followed by the coupling reaction to form the peptide bond.

Stage 1: Formation of the OSu Active Ester

The most common method for generating OSu esters for SPPS is through the use of a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), as a dehydrating agent.[1][5] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly attacked by N-hydroxysuccinimide to yield the desired OSu-ester and a urea byproduct (e.g., dicyclohexylurea, DCU).

Stage 2: Amide Bond Formation (Coupling)

Once formed, the OSu-ester is introduced to the solid-phase support where the N-terminal amine of the growing peptide chain is exposed. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the active ester. This forms a transient tetrahedral intermediate, which then collapses to create the stable amide (peptide) bond and releases HOSu as a water-soluble byproduct that is easily washed away.[3][4]

Experimental Protocols and Field Insights

A robust protocol is a self-validating system. The following details a standard, manually-operated Fmoc-based SPPS coupling cycle using in-situ DIC/HOSu activation.

Materials and Reagents

-

Resin: Fmoc-Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).[6][7]

-

Amino Acids: N-α-Fmoc protected amino acids with appropriate side-chain protection.

-

Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF).

-

Activation Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-Hydroxysuccinimide (HOSu)

-

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).

-

Washing Solvents: DMF, DCM, Isopropanol.

-

Base (for neutralization if needed): 10% N,N-Diisopropylethylamine (DIPEA) in DMF.

Step-by-Step SPPS Coupling Workflow

This protocol assumes a starting scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g (i.e., 200 mg of resin).

-

Resin Swelling: Place the resin in a reaction vessel. Add DCM to swell the polystyrene beads, allowing reagents to penetrate the polymer matrix. Agitate for 20-30 minutes and then drain.[8]

-

Initial Wash: Wash the resin with DMF (3 times) to prepare it for the deprotection step.

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin to cleave the N-terminal Fmoc protecting group, exposing the free amine. Agitate for an initial 2 minutes, drain, and add a fresh portion of the solution for another 10-15 minutes.[6]

-

Post-Deprotection Wash: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

-

Amino Acid Activation (In-Situ):

-

In a separate vial, dissolve the next Fmoc-amino acid (e.g., 4 equivalents, 0.4 mmol) and HOSu (4 eq., 0.4 mmol) in a minimal amount of DMF.

-

Add DIC (4 eq., 0.4 mmol) to the solution.

-

Allow this solution to "pre-activate" for 5-10 minutes at room temperature. Causality Note: This pre-activation step ensures the formation of the OSu-ester before its addition to the resin, minimizing potential side reactions of the highly reactive O-acylisourea intermediate with the resin-bound peptide.

-

-

Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the washed resin. Agitate via shaking or nitrogen bubbling for 1-2 hours. Reaction times may need to be extended for sterically hindered amino acids.[9]

-

Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times) to remove excess activated amino acid and the HOSu and DIC-urea byproducts.

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.

-

Cycle Repetition: Repeat steps 3-8 for each subsequent amino acid in the peptide sequence.

A Comparative Analysis: Advantages and Disadvantages

No single activation method is perfect for all scenarios. Understanding the specific strengths and weaknesses of the OSu strategy is key to its effective deployment.

| Feature | OSu Activation (via DIC/HOSu) | Onium Salt Activation (e.g., HBTU/HATU) |

| Reactivity/Speed | Moderate. Generally slower than onium salt methods.[9] | High to Very High. Rapid coupling times.[1] |

| Racemization Risk | Low to Moderate. HOSu is an effective additive for suppressing racemization with carbodiimides.[1] | Low (with HOBt/HOAt additives). However, the strong base required can increase risk for sensitive residues.[10] |

| Cost | Generally lower cost for bulk reagents (DIC, HOSu). | Higher cost, especially for patented reagents like HATU. |

| Side Reactions | Lossen Rearrangement: A known, though often minor, side reaction where HOSu can lead to the insertion of a β-alanine artifact.[1] Succinimide Ring Opening: Can occur with hindered amines.[9] | Guanidinylation: Risk of modifying the N-terminal amine if pre-activation is not performed correctly with uronium salts (e.g., HBTU).[9] |

| Byproduct Removal | HOSu and DIC-urea are generally easy to remove via washing. DCU (from DCC) is less soluble and can be problematic. | Byproducts (e.g., tetramethylurea) are highly soluble and easily washed away. |

Conclusion: A Validated and Versatile Tool

The use of OSu activating groups represents a classic, robust, and cost-effective strategy in Solid-Phase Peptide Synthesis. While newer onium salt-based reagents often provide faster reaction kinetics, the stability of OSu-esters and the efficacy of HOSu in suppressing racemization have secured its place in the peptide chemist's toolbox.[1][5] Its mechanism is well-understood, its byproducts are manageable, and its application is straightforward, making it an excellent choice for a wide range of peptide sequences. A thorough understanding of its underlying chemistry, as detailed in this guide, empowers researchers to make informed decisions, troubleshoot effectively, and ultimately achieve higher success rates in the synthesis of complex and vital peptide molecules.

References

-

SYNTHESIS NOTES. (n.d.). Aapptec Peptides. [Link]

-

Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (2017). National Institutes of Health. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (2011). National Institutes of Health. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

-

Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

-

n-hydroxysuccinimide ester functionalized: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

-

Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation. [Link]

-

Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022). Reddit. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. bachem.com [bachem.com]

- 3. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide for Drug Development Professionals

Abstract

The incorporation of D-amino acids into peptides represents a paradigm shift in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the strategic substitution with their non-natural D-enantiomers offers a powerful tool to overcome the inherent limitations of peptide therapeutics, namely their poor stability and rapid degradation in vivo. This technical guide provides a comprehensive overview of the core significance of D-amino acids in peptides, focusing on their impact on proteolytic stability, receptor binding affinity, and overall biological activity. Detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides are provided, alongside a quantitative analysis of their enhanced properties and visualizations of key biological pathways and experimental workflows.

Introduction: The Chirality Advantage in Peptide Therapeutics

Peptides, with their high specificity and low toxicity, are attractive therapeutic agents.[1] However, their clinical utility is often hampered by rapid clearance due to proteolysis by endogenous enzymes. Proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids, the mirror images of their L-counterparts, renders peptides resistant to these enzymatic degradation pathways, thereby significantly extending their in vivo half-life and bioavailability.[2] This fundamental principle has driven the development of more stable and effective peptide-based drugs for a wide range of therapeutic areas.

Beyond simply enhancing stability, the inclusion of D-amino acids can profoundly influence a peptide's three-dimensional structure. This can lead to altered receptor binding affinities and even novel biological activities.[3] This guide will delve into the core benefits of this strategy, providing both the theoretical underpinnings and the practical methodologies for its successful implementation in a research and drug development setting.

Enhanced Proteolytic Stability: The D-Amino Acid Shield

The primary and most well-established advantage of incorporating D-amino acids is the profound increase in peptide stability against proteolytic degradation.[2][4] This resistance stems from the inability of proteases, which have evolved to recognize L-amino acid substrates, to effectively bind and cleave peptide bonds involving D-amino acids.[5] This steric hindrance disrupts the precise lock-and-key mechanism required for enzymatic hydrolysis.

Caption: D-peptides resist protease degradation due to steric hindrance, preventing proper binding to the enzyme's active site.

Quantitative Impact on Peptide Half-Life

The enhanced stability of D-amino acid-containing peptides can be quantified by measuring their half-life in biological fluids such as human plasma or serum. The table below summarizes data from various studies, illustrating the dramatic increase in stability achieved through D-amino acid substitution.

| Peptide Type | Modification | Biological Matrix | Half-Life (L-form) | Half-Life (D-form/modified) | Reference |

| pNPY analogue | Fluorescently labeled | Human Blood Plasma | 3.2 hours | 43.5 hours | [4] |

| Antitumor Peptide RDP215 | 9 D-amino acid substitutions | Human Serum | Degraded within 7 days | Not affected after 7 days | [5] |

| MUC2 epitope peptide | d-amino acids in flanking regions (tpTPTGTQtpt) | Human Serum | Not specified (degraded) | Highly resistant |

Note: The data above is extracted from descriptive results in the cited papers.

Modulating Receptor Binding and Biological Activity